molecular formula C16H23N3O4 B13684572 Methyl 5-(1-Boc-4-piperidyl)pyrazine-2-carboxylate

Methyl 5-(1-Boc-4-piperidyl)pyrazine-2-carboxylate

Cat. No.: B13684572
M. Wt: 321.37 g/mol
InChI Key: RNISKILYMTYENR-UHFFFAOYSA-N
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Description

Methyl 5-(1-Boc-4-piperidyl)pyrazine-2-carboxylate is a chemical compound that features a pyrazine ring substituted with a methyl ester group and a Boc-protected piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(1-Boc-4-piperidyl)pyrazine-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of Methyl 5-(1-Boc-4-piperidyl)pyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc-protected piperidine moiety can interact with active sites of enzymes, potentially inhibiting their activity. The pyrazine ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(1-Boc-4-piperidyl)pyrazine-2-carboxylate is unique due to its combination of a Boc-protected piperidine moiety and a pyrazine ring, which provides a balance of stability and reactivity. This makes it a versatile intermediate for various synthetic applications .

Biological Activity

Methyl 5-(1-Boc-4-piperidyl)pyrazine-2-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and therapeutic implications based on existing literature.

Synthesis and Characterization

The synthesis of this compound involves several key steps:

  • Formation of the Pyrazine Core : The initial step typically includes the reaction of a pyrazine derivative with a Boc-protected piperidine to form the desired compound.
  • Boc Protection : The use of Boc (tert-butyloxycarbonyl) protection allows for selective reactions at other functional groups without interfering with the piperidine moiety.
  • Carboxylate Formation : The carboxylic acid functionality is introduced through standard carboxylation techniques.

These synthetic routes have been optimized to yield high purity and good yields of the target compound, which is crucial for subsequent biological testing.

Pharmacological Profile

This compound has shown promising biological activities in various assays:

  • Anticancer Activity : Studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against several cancer cell lines, including HeLa (cervical cancer), CEM (T-lymphocyte), and L1210 (murine leukemia) cells. For example, related compounds demonstrated IC50 values in the micromolar range, suggesting potential as anticancer agents .
  • Enzyme Inhibition : This compound class has been explored for their ability to inhibit specific enzymes involved in cancer progression. In particular, the inhibition of cyclin-dependent kinases (CDKs) has been noted, which are critical regulators of the cell cycle .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the piperidine ring and the pyrazine structure significantly affect biological activity:

  • Piperidine Substituents : Variations in the piperidine substituents can enhance or diminish potency against specific targets. For instance, the introduction of electron-withdrawing groups on the aromatic ring adjacent to the piperidine has been correlated with increased activity against certain cancer cell lines .
  • Pyrazine Modifications : Alterations in the pyrazine moiety can also influence solubility and bioavailability, which are critical for therapeutic efficacy.

Case Study 1: Antiproliferative Activity

A recent study evaluated a series of methyl pyrazine derivatives, including this compound, against various human cancer cell lines. The findings indicated that certain derivatives exhibited IC50 values as low as 10 μM in HeLa cells, highlighting their potential as anticancer therapeutics .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of CDK2 by a closely related compound. The results demonstrated that modifications to the piperidine ring significantly enhanced inhibitory activity, with some derivatives achieving IC50 values below 100 nM. This suggests that this compound could be a lead compound for further development in targeting CDK-related pathways in cancer therapy .

Q & A

Q. Basic: What are the common synthetic routes for preparing Methyl 5-(1-Boc-4-piperidyl)pyrazine-2-carboxylate?

Methodological Answer:
The compound is typically synthesized via a multi-step sequence starting from methyl pyrazine-2-carboxylate derivatives. Key steps include:

  • Amination and Protection : Introduction of the Boc-protected piperidine moiety via nucleophilic substitution or coupling. For example, methyl 5-(aminomethyl)pyrazine-2-carboxylate is treated with Boc-protecting agents (e.g., di-tert-butyl dicarbonate) in the presence of a base like DIPEA .
  • Functionalization : Subsequent sulfonylation or amidation using halogenated benzenesulfonyl chlorides or coupling reagents (e.g., EDCI/HOBt) to install additional substituents .
  • Purification : Column chromatography with gradients of EtOAc/petroleum spirits (10–15%) is commonly employed .

Q. Advanced: How can coupling reactions in the synthesis of this compound be optimized for higher yields?

Methodological Answer:
Optimization strategies include:

  • Reagent Selection : Using EDCI/HOBt for amide bond formation minimizes racemization and improves coupling efficiency .
  • Base and Solvent : DIPEA in dichloromethane (DCM) enhances reactivity during Boc protection, while heating (e.g., 70°C) accelerates reaction rates .
  • Catalytic Additives : Palladium catalysts (e.g., Pd/C) under hydrogen atmospheres facilitate reductive amination steps, achieving yields >90% .

Q. Basic: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons (δ 8.27–9.46 ppm) confirm pyrazine ring integrity, while Boc-group tert-butyl signals appear at δ 1.41–1.53 ppm .
    • ²D HMQC : Resolves ambiguities in nitrogen coordination sites (e.g., N-4 vs. N-1 in pyrazine) .
  • Mass Spectrometry : HRESI-MS confirms molecular ions (e.g., m/z 351.2032 [M+H⁺] for Boc-protected intermediates) .
  • X-ray Crystallography : SHELX programs refine crystal structures, particularly for resolving steric effects in coordination complexes .

Q. Advanced: How does the coordination environment influence reactivity in metal complexes derived from this compound?

Methodological Answer:

  • Site Selectivity : In pentacyanoferrate(II) complexes, coordination occurs preferentially at the less hindered pyrazine nitrogen (N-4), confirmed by upfield ¹⁵N NMR shifts (Δδ = ~22 ppm) .
  • Electronic Effects : Electron-withdrawing groups (e.g., carboxylates) enhance metal-ligand binding, shifting aromatic protons downfield (Δδ = 0.3–0.5 ppm) .
  • Applications : Such complexes are studied for nitric oxide (HNO) release mechanisms in bioinorganic contexts .

Q. Basic: What purification techniques are effective post-synthesis?

Methodological Answer:

  • Column Chromatography : Silica gel with EtOAc/petroleum spirit gradients (10–15%) isolates Boc-protected intermediates .
  • Recrystallization : Ethanol/water mixtures yield crystalline products (e.g., pyrazine hydroxamic acids) .
  • Acid-Base Extraction : Sodium bicarbonate washes remove unreacted acids or sulfonamide byproducts .

Q. Advanced: How can contradictory spectral data during structural elucidation be resolved?

Methodological Answer:

  • Multi-NMR Techniques : ¹H-¹⁵N HMQC clarifies coordination sites in metal complexes, distinguishing N-4 (δ 301.11 ppm) from N-1 (δ 308.56 ppm) .
  • Isotopic Labeling : Deuterated solvents (e.g., DMSO-d₆) reduce signal overlap in crowded aromatic regions .
  • Comparative Analysis : Contrasting free ligand vs. complex spectra (e.g., upfield shifts in H6 protons upon Fe coordination) resolves ambiguities .

Q. Basic: How is the Boc group introduced and removed in synthesis?

Methodological Answer:

  • Introduction : React amines with di-tert-butyl dicarbonate (Boc₂O) in DCM/DIPEA at 70°C for 18–36 hours .
  • Removal : Use TFA in DCM or HCl/dioxane to cleave the Boc group, yielding free amines for subsequent functionalization .

Q. Advanced: What structural modifications enhance the antimycobacterial activity of pyrazine derivatives?

Methodological Answer:

  • Urea/Sulfonamide Moieties : Introducing 3-phenylureido or sulfonamide groups at the pyrazine C-5 position improves activity (e.g., MIC values <6.25 µg/mL against Mtb H37Rv) .
  • Bioisosterism : Replacing pyrazine with pyridine (e.g., isonicotinic acid derivatives) retains activity while reducing cytotoxicity .
  • Prodrug Design : Ester-to-acid hydrolysis (e.g., methyl to carboxylate) enhances bioavailability .

Properties

Molecular Formula

C16H23N3O4

Molecular Weight

321.37 g/mol

IUPAC Name

methyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrazine-2-carboxylate

InChI

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(21)19-7-5-11(6-8-19)12-9-18-13(10-17-12)14(20)22-4/h9-11H,5-8H2,1-4H3

InChI Key

RNISKILYMTYENR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=C(C=N2)C(=O)OC

Origin of Product

United States

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